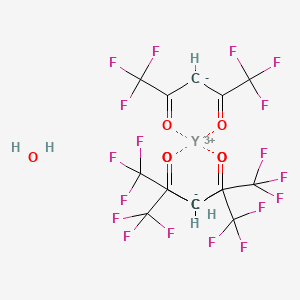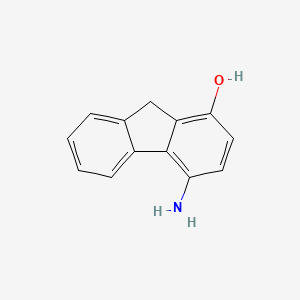![molecular formula C18H16ClN5O4 B13135044 N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid CAS No. 61955-62-2](/img/structure/B13135044.png)
N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((4-Chloro-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a triazine ring and a naphthalene moiety, suggests potential biological and chemical activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-Chloro-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Triazine Ring: Starting with cyanuric chloride, the triazine ring can be formed through nucleophilic substitution reactions.
Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via an amination reaction using naphthylamine.
Attachment of the Pentanedioic Acid: The final step involves the coupling of the triazine-naphthalene intermediate with a suitable pentanedioic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(S)-2-((4-Chloro-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the triazine ring or the naphthalene moiety, resulting in different reduced forms.
Substitution: The chloro group on the triazine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could produce a range of triazine derivatives with different functional groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (S)-2-((4-Chloro-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazine ring and naphthalene moiety could play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.
相似化合物的比较
Similar Compounds
(S)-2-((4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid: Similar structure but with a phenyl group instead of a naphthalene moiety.
(S)-2-((4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid: Contains a methyl group instead of a naphthalene moiety.
Uniqueness
The presence of the naphthalene moiety in (S)-2-((4-Chloro-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid distinguishes it from other similar compounds. This structural feature could confer unique chemical and biological properties, such as enhanced binding affinity to certain targets or improved stability.
属性
CAS 编号 |
61955-62-2 |
|---|---|
分子式 |
C18H16ClN5O4 |
分子量 |
401.8 g/mol |
IUPAC 名称 |
(2S)-2-[[4-chloro-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]amino]pentanedioic acid |
InChI |
InChI=1S/C18H16ClN5O4/c19-16-22-17(20-12-7-3-5-10-4-1-2-6-11(10)12)24-18(23-16)21-13(15(27)28)8-9-14(25)26/h1-7,13H,8-9H2,(H,25,26)(H,27,28)(H2,20,21,22,23,24)/t13-/m0/s1 |
InChI 键 |
RBKZETHAGUTPEZ-ZDUSSCGKSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC(=NC(=N3)Cl)N[C@@H](CCC(=O)O)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC(=NC(=N3)Cl)NC(CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


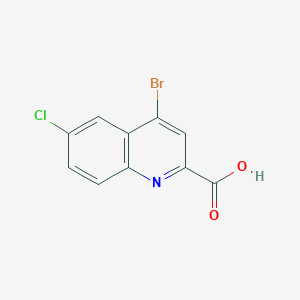
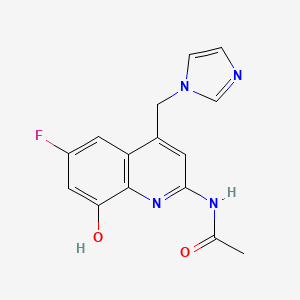


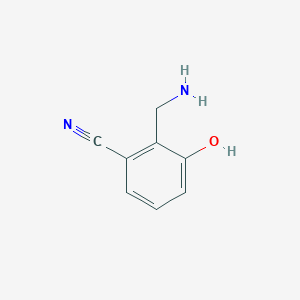
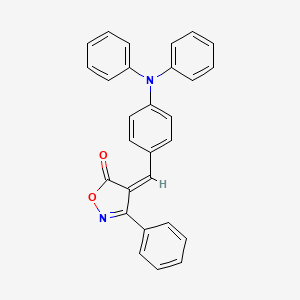
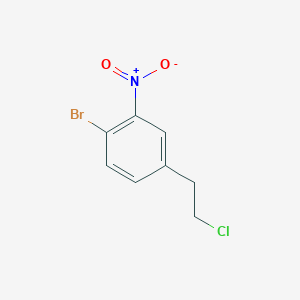

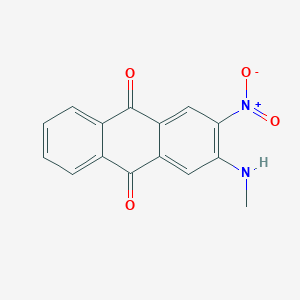
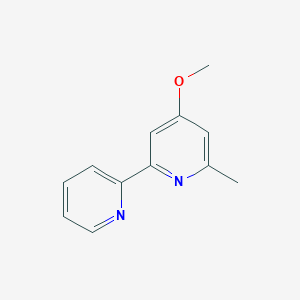
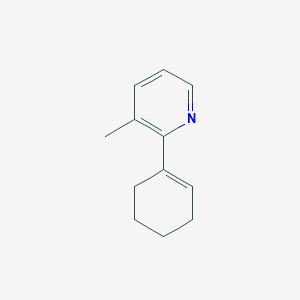
![N-cyclohexylcyclohexanamine;(2S)-8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid](/img/structure/B13135035.png)
